molecular formula C13H10ClN3O B14193656 2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol CAS No. 918340-62-2

2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol

Cat. No.: B14193656
CAS No.: 918340-62-2
M. Wt: 259.69 g/mol
InChI Key: DFYGDODQCYPQRL-UHFFFAOYSA-N
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Description

2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol is a complex organic compound that features a pyrrolo[1,2-a]pyrazine moiety attached to a chlorophenol structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol typically involves multi-step reactions. One common method includes:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets compared to other pyrrolopyrazine and pyrazine derivatives.

Properties

CAS No.

918340-62-2

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

2-chloro-5-(pyrrolo[1,2-a]pyrazin-1-ylamino)phenol

InChI

InChI=1S/C13H10ClN3O/c14-10-4-3-9(8-12(10)18)16-13-11-2-1-6-17(11)7-5-15-13/h1-8,18H,(H,15,16)

InChI Key

DFYGDODQCYPQRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C(C2=C1)NC3=CC(=C(C=C3)Cl)O

Origin of Product

United States

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